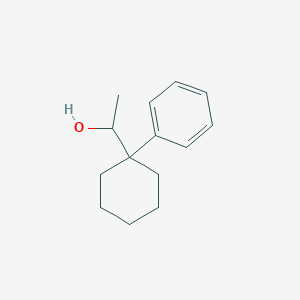

1-(1-Phenylcyclohexyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-phenylcyclohexyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-12(15)14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9,12,15H,3,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZWLLJAUUMFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCCCC1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6555-65-3 | |

| Record name | 1-(1-phenylcyclohexyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 1 Phenylcyclohexyl Ethanol

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comscitepress.orglibretexts.org For 1-(1-Phenylcyclohexyl)ethanol, the most logical disconnection is at the carbon-carbon bond between the quaternary carbon bearing the hydroxyl group and one of its adjacent carbon atoms. libretexts.orgyoutube.com This leads to two primary retrosynthetic pathways, as illustrated below.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection A: This pathway involves breaking the bond between the phenyl-substituted carbon and the hydroxyl-bearing carbon. This suggests a nucleophilic attack of a phenyl organometallic reagent on a cyclohexyl methyl ketone.

Disconnection B: This approach severs the bond between the cyclohexyl ring and the hydroxyl-bearing carbon. This points towards the reaction of a 1-phenylcyclohexyl organometallic species with acetaldehyde (B116499).

Both pathways converge on the formation of the key tertiary alcohol functional group. The choice of a specific synthetic route will depend on the availability and reactivity of the starting materials, as well as the desired control over the reaction.

Carbon-Carbon Bond Formation Strategies

The creation of the central carbon-carbon bond is the cornerstone of synthesizing this compound. Organometallic reagents are powerful tools for this purpose, enabling the formation of carbon-carbon bonds with high efficiency. solubilityofthings.com

Grignard Reaction Pathways for Alcohol Formation

The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds and synthesizing alcohols. missouri.eduorganicchemistrytutor.comorganic-chemistry.org It involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. organicchemistrytutor.com For the synthesis of this compound, a tertiary alcohol, the reaction of a Grignard reagent with a ketone is the most direct approach. organicchemistrytutor.comuoanbar.edu.iq

Following Disconnection A from the retrosynthetic analysis, the synthesis would involve the reaction of phenylmagnesium bromide with 1-acetylcyclohexane. In this reaction, the nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide intermediate yields the desired this compound. organicchemistrytutor.comuoanbar.edu.iq

An alternative, though less common, Grignard approach could involve the reaction of an ester with two equivalents of a Grignard reagent. masterorganicchemistry.comyoutube.com For instance, reacting methyl cyclohexanecarboxylate (B1212342) with two equivalents of phenylmagnesium bromide would also lead to the formation of this compound after an initial nucleophilic acyl substitution followed by a second Grignard addition to the intermediate ketone. masterorganicchemistry.com

Table 1: Grignard Reaction Pathways for this compound

| Starting Material 1 | Starting Material 2 | Product |

| Phenylmagnesium bromide | 1-Acetylcyclohexane | This compound |

| 1-Phenylcyclohexylmagnesium bromide | Acetaldehyde | This compound |

| Methyl cyclohexanecarboxylate | Phenylmagnesium bromide (2 eq.) | This compound |

Organometallic Coupling Reactions

While Grignard reactions are a primary method, other organometallic coupling reactions can also be employed for the synthesis of tertiary alcohols. princeton.edu These reactions often offer alternative reactivity and substrate scope. For instance, organolithium reagents can react with ketones in a similar fashion to Grignard reagents to produce tertiary alcohols. solubilityofthings.com The reaction of phenyllithium (B1222949) with 1-acetylcyclohexane would provide another viable route to this compound.

Recent advancements in catalysis have also introduced methods for the coupling of various organometallic reagents with carbonyl compounds, sometimes offering milder reaction conditions or improved functional group tolerance. princeton.edu

Stereoselective Synthesis Approaches

The synthesis of this compound as a single enantiomer or diastereomer requires stereoselective methods. This is particularly challenging due to the formation of a quaternary stereocenter. chinesechemsoc.org

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to either the ketone or the organometallic reagent. For example, a chiral auxiliary could be used to form a chiral enolate from 1-acetylcyclohexane, which would then react diastereoselectively with a phenylating agent. Alternatively, a chiral ligand could be complexed to the organometallic reagent to induce asymmetry in the addition to the ketone. One example of a chiral auxiliary that has been used in asymmetric synthesis is trans-2-phenyl-1-cyclohexanol. wikipedia.org

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application |

| Oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations. wikipedia.org |

| Camphorsultam | Various asymmetric transformations. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylations. wikipedia.org |

| BINOL | Ligand for asymmetric catalysis. wikipedia.org |

| SAMP/RAMP | Asymmetric alkylation of ketones and aldehydes. du.ac.in |

Asymmetric Catalysis in Alcohol Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as only a catalytic amount of the chiral inductor is required. sigmaaldrich.commdpi.com For the synthesis of chiral tertiary alcohols, several catalytic asymmetric methods have been developed.

One strategy involves the catalytic asymmetric addition of organometallic reagents to ketones. acs.org This can be achieved using a chiral ligand that coordinates to the metal of the organometallic reagent, creating a chiral environment that biases the facial selectivity of the addition to the prochiral ketone. For example, copper hydride catalysts with chiral phospholane (B1222863) ligands have been used for the asymmetric addition of olefin-derived nucleophiles to ketones. acs.org

Another approach is the asymmetric reduction of a prochiral ketone precursor. While this would not directly yield this compound, it is a powerful method for generating chiral secondary alcohols that could potentially be converted to the target tertiary alcohol through further synthetic steps.

Recent developments have also focused on catalytic enantioselective additions of nucleophiles to racemic ketones, which could provide a pathway to stereochemically complex tertiary alcohols. chinesechemsoc.org

Optimization of Reaction Conditions and Yield

The successful synthesis of this compound via the Grignard reaction is highly dependent on the careful control and optimization of several key reaction parameters. The highly reactive and basic nature of the Grignard reagent necessitates stringent conditions to maximize product yield and minimize side reactions. researchgate.netmissouri.edu

Key Optimization Parameters:

Solvent and Reagent Purity: The most critical aspect of a Grignard reaction is the use of anhydrous (dry) and aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netmissouri.edu Grignard reagents are strong bases and will react with any source of protons, including water or alcohols, which would quench the reagent and reduce the yield. missouri.edu Therefore, all glassware must be flame-dried, and solvents must be rigorously dried before use. mnstate.edu

Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction. wikipedia.org Several methods can be used to activate the magnesium surface and initiate the reaction, including crushing the magnesium turnings to expose a fresh surface, using a small crystal of iodine, or adding a small amount of a pre-formed Grignard reagent. wikipedia.orgmissouri.edu

Reactant Stoichiometry: To ensure the complete conversion of the carbonyl compound (acetaldehyde), a slight excess of the Grignard reagent is often employed. numberanalytics.com This helps to drive the reaction to completion and compensate for any reagent that may be inadvertently quenched.

Temperature Control: The formation of the Grignard reagent and its subsequent reaction with acetaldehyde are both exothermic processes. missouri.edu The reaction flask should be cooled, typically in an ice-water bath, to moderate the reaction rate. missouri.edu Maintaining a low temperature helps to prevent side reactions, such as the formation of biphenyl (B1667301) from the reaction of the Grignard reagent with unreacted bromobenzene, a side product favored at higher temperatures. libretexts.org

Addition Rate: The acetaldehyde solution should be added to the Grignard reagent slowly and dropwise. missouri.edu This controlled addition helps to manage the exothermic nature of the reaction and prevent a buildup of unreacted aldehyde, which could lead to side products upon workup. The reaction is often complete when the characteristic red color of the reaction mixture disappears. libretexts.org

Table 1: Influence of Reaction Parameters on Grignard Synthesis Yield

| Parameter | Condition | Effect on Yield | Rationale |

|---|---|---|---|

| Solvent | Anhydrous Diethyl Ether or THF | Maximizes Yield | Prevents quenching of the highly basic Grignard reagent by protic contaminants like water. researchgate.netmissouri.edu |

| Reactants | High Purity & Anhydrous | Maximizes Yield | Avoids side reactions and deactivation of the Grignard reagent. researchgate.net |

| Temperature | Low (e.g., 0-5 °C) | Increases Yield | Minimizes side reactions such as Wurtz coupling and enolization of the aldehyde. missouri.edulibretexts.org |

| Stoichiometry | Slight Excess of Grignard Reagent | Increases Yield | Ensures complete consumption of the limiting reactant (acetaldehyde). numberanalytics.com |

| Addition | Slow, Dropwise Addition of Aldehyde | Increases Purity & Yield | Controls the exothermic reaction and prevents localized high concentrations of reactants. missouri.edu |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Maximizes Yield | Prevents oxidation of the Grignard reagent by atmospheric oxygen. wikipedia.org |

Purification and Isolation Techniques for Synthetic Intermediates

The primary synthetic intermediate in this process is the organometallic Grignard reagent, 1-phenylcyclohexylmagnesium bromide. Due to their extreme reactivity, Grignard reagents are almost exclusively prepared and used in situ (in the reaction mixture without isolation). wikipedia.orgmissouri.edu Their purification in the traditional sense is not feasible; instead, purity is ensured by the meticulous preparation of starting materials and the maintenance of a controlled reaction environment.

Ensuring Intermediate Purity:

Starting Material Purification: The purity of the intermediate is directly linked to the purity of the precursors. The alkyl halide (1-bromo-1-phenylcyclohexane) should be free of moisture and other impurities. The magnesium turnings should be clean, and the solvent must be of high purity and anhydrous. researchgate.net

Inert Atmosphere: The preparation is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture. wikipedia.orgresearchgate.net

Filtration (Conceptual): While the entire solution is typically used directly, any unreacted magnesium or solid impurities could theoretically be removed by transferring the solution to another flask via a cannula, leaving the solids behind.

Post-Reaction Workup and Isolation:

After the reaction between the Grignard reagent and acetaldehyde is complete, the resulting magnesium alkoxide salt is hydrolyzed to liberate the final alcohol product, this compound. This workup procedure is essential for isolating the product from the reaction mixture.

Quenching: The reaction is carefully quenched by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute acid. google.com This protonates the alkoxide to form the alcohol and converts the magnesium salts into water-soluble forms.

Extraction: The product is extracted from the aqueous layer using an organic solvent, such as diethyl ether. The organic layer containing the desired alcohol is separated from the aqueous layer containing inorganic salts. google.comgmu.edu

Washing: The organic extract is often washed with a brine solution (saturated aqueous sodium chloride) to help remove residual water and some water-soluble impurities. libretexts.org

Drying and Evaporation: The organic solution is dried over an anhydrous drying agent (e.g., anhydrous calcium chloride or sodium sulfate), filtered to remove the drying agent, and the solvent is removed under reduced pressure to yield the crude product. mnstate.edulibretexts.org The crude this compound can then be further purified by techniques such as recrystallization or column chromatography. libretexts.org

Table 2: Techniques for Handling and Purifying Grignard Reaction Components

| Stage | Technique | Purpose | Details |

|---|---|---|---|

| Intermediate Formation | In Situ Generation | Ensure maximum reactivity of the Grignard reagent. | The 1-phenylcyclohexylmagnesium bromide is prepared and used immediately without isolation. wikipedia.orgmissouri.edu |

| Intermediate Formation | Use of Anhydrous Solvents | Prevent decomposition of the intermediate. | Solvents like diethyl ether or THF are dried rigorously before use. researchgate.net |

| Intermediate Formation | Inert Atmosphere | Prevent oxidative degradation. | The reaction is blanketed with nitrogen or argon gas. wikipedia.org |

| Product Isolation | Acidic/Aqueous Quench | Hydrolyze the intermediate magnesium alkoxide salt. | A saturated solution of NH₄Cl is commonly used to liberate the final alcohol product. google.com |

| Product Isolation | Liquid-Liquid Extraction | Separate the organic product from aqueous byproducts. | Diethyl ether is a common solvent for extracting the alcohol from the aqueous phase. gmu.edu |

| Product Isolation | Recrystallization/Chromatography | Purify the final product. | Removes byproducts like biphenyl to yield pure this compound. libretexts.org |

Advanced Analytical Characterization of 1 1 Phenylcyclohexyl Ethanol

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and environment of individual atoms. For 1-(1-phenylcyclohexyl)ethanol, ¹H and ¹³C NMR are fundamental, while two-dimensional techniques offer deeper insights into its structure.

The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexyl ring, the methyl protons, and the hydroxyl proton.

The phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The protons on the cyclohexyl ring are observed as a series of multiplets in the upfield region (δ 1.2-2.2 ppm), reflecting their complex spin-spin coupling interactions. The methyl group (CH₃) protons present as a singlet, and the hydroxyl (-OH) proton also typically appears as a singlet, though its chemical shift can be variable and concentration-dependent.

A detailed assignment of proton signals is crucial for structural confirmation. While specific, experimentally-derived spectral data for this compound is not widely published in peer-reviewed literature, a predicted ¹H NMR spectrum provides expected chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Phenyl H (ortho) | 7.35 | Multiplet |

| Phenyl H (meta) | 7.30 | Multiplet |

| Phenyl H (para) | 7.25 | Multiplet |

| Cyclohexyl H | 1.2 - 2.2 | Multiplets |

| Methyl H (CH₃) | 1.15 | Singlet |

| Hydroxyl H (OH) | 1.6 (variable) | Singlet |

Note: These are predicted values and may differ from experimental results. The hydroxyl proton's chemical shift is particularly sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum would be expected to show signals for the quaternary carbon of the cyclohexyl ring attached to the phenyl group and the hydroxyl-bearing ethyl group, the methine, and methylene (B1212753) carbons of the cyclohexyl ring, the carbons of the phenyl ring, and the methyl carbon. The signals for the phenyl carbons appear in the downfield region (δ 125-150 ppm), while the aliphatic carbons of the cyclohexyl and ethyl groups are found in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| Phenyl C (quaternary) | 148.0 |

| Phenyl C (ortho, meta, para) | 125.0 - 128.0 |

| Cyclohexyl C (quaternary) | 55.0 |

| Cyclohexyl C (CH₂) | 22.0 - 35.0 |

| Carbonyl C (C-OH) | 75.0 |

| Methyl C (CH₃) | 28.0 |

Note: These are predicted values and may differ from experimental results.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. uvic.caehu.euslibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. uvic.ca For this compound, COSY would show correlations between adjacent protons on the cyclohexyl ring and between the protons of the phenyl group. This helps in tracing the connectivity within these spin systems. creative-biostructure.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. uvic.caehu.euslibretexts.org It would allow for the direct assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C spectra. For instance, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. uvic.caehu.eus This is particularly useful for identifying quaternary carbons, which are not observed in HMQC/HSQC spectra. For this compound, HMBC would show correlations from the methyl protons to the hydroxyl-bearing carbon and the adjacent quaternary carbon of the cyclohexyl ring. It would also show correlations between the phenyl protons and the quaternary cyclohexyl carbon, confirming the connection between the two rings.

The choice of deuterated solvent for an NMR experiment can influence the chemical shifts of protons, particularly those involved in hydrogen bonding, like the hydroxyl proton. illinois.eduthieme-connect.de The chemical shift of the -OH proton in this compound is expected to be sensitive to the solvent's ability to act as a hydrogen bond donor or acceptor. pitt.edu For example, in a non-polar solvent like chloroform-d (B32938) (CDCl₃), the -OH signal might be sharp and at a lower chemical shift, whereas in a hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the signal would likely be broader and shifted downfield due to strong hydrogen bonding with the solvent. pitt.edunih.govcarlroth.com Aromatic solvents can also induce shifts in nearby protons due to anisotropic effects. thieme-connect.de Studying the compound in various solvents can thus provide additional structural information and help in identifying labile protons. nih.govrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. acdlabs.com

For this compound, electron ionization (EI) would be a common MS technique. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. uni-saarland.de The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule, although it may be weak for alcohols. libretexts.org The fragmentation pattern is key to confirming the structure. Expected fragmentation pathways for this compound would include:

Loss of a methyl group (-CH₃): Resulting in a fragment ion at [M-15]⁺.

Loss of an ethyl group (-C₂H₅): Resulting in a fragment ion at [M-29]⁺.

Loss of water (-H₂O): A common fragmentation for alcohols, leading to a peak at [M-18]⁺. libretexts.org

Cleavage of the C-C bond adjacent to the oxygen: This is a characteristic fragmentation for alcohols and can lead to several prominent peaks. libretexts.orgmiamioh.edu

Fragments corresponding to the phenylcyclohexyl cation or the phenyl cation (m/z 77).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment |

|---|---|

| 218 | [M]⁺ (Molecular Ion) |

| 203 | [M - CH₃]⁺ |

| 200 | [M - H₂O]⁺ |

| 189 | [M - C₂H₅]⁺ |

| 159 | [Phenylcyclohexyl]⁺ |

| 77 | [Phenyl]⁺ |

Note: Relative intensities will depend on the stability of the fragment ions.

The exact mass obtained from high-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition, further confirming the molecular formula of C₁₄H₂₀O. uni-saarland.de

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. scispace.com For this compound, with the chemical formula C₁₄H₂₀O, the theoretical exact mass of the neutral molecule is 204.1514 g/mol . HRMS analysis, often coupled with soft ionization techniques to minimize fragmentation, would aim to detect the protonated molecule, [M+H]⁺. The theoretical exact mass for this ion is 205.1587 g/mol . The instrument's ability to measure mass to within a few parts per million (ppm) allows for the confident confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass.

| Property | Value |

| Chemical Formula | C₁₄H₂₀O |

| Theoretical Exact Mass (Neutral) | 204.1514 g/mol |

| Theoretical Exact Mass ([M+H]⁺) | 205.1587 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. longdom.org This process helps to piece together the molecule's structure. For this compound ([M+H]⁺, m/z 205.16), collision-induced dissociation (CID) would likely initiate fragmentation through several predictable pathways based on its chemical structure.

A primary fragmentation event would be the neutral loss of water (H₂O, 18.01 Da) from the protonated molecule, a common pathway for alcohols. This would yield a stable carbocation at m/z 187.15. Further fragmentation could involve the cleavage of the bonds within the cyclohexyl ring or loss of ethene from the ethyl group, though the loss of water is expected to be a dominant feature. The fragmentation pattern provides a reproducible fingerprint for the compound's identification. acdlabs.com

Table: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Fragment Structure |

|---|---|---|---|

| 205.16 | 187.15 | H₂O | [C₁₄H₁₉]⁺ |

| 205.16 | 129.10 | C₂H₅OH | [C₉H₁₃]⁺ |

Ionization Techniques (e.g., ESI, EI, CI)

The choice of ionization technique is crucial as it dictates the nature of the resulting mass spectrum. nih.gov

Electron Ionization (EI): As a "hard" ionization technique, EI uses a high-energy electron beam (~70 eV) that typically causes extensive fragmentation and may result in a weak or absent molecular ion peak (M⁺• at m/z 204.15). acdlabs.comacdlabs.com However, the resulting fragmentation pattern is highly reproducible and useful for library matching and structural confirmation. caymanchem.com

Electrospray Ionization (ESI): ESI is a "soft" ionization method ideal for polar and thermally labile molecules. acdlabs.compharmafocuseurope.com It generates protonated molecules, [M+H]⁺, with minimal fragmentation, making it the preferred method for accurate mass determination by HRMS and as a starting point for MS/MS experiments. nih.gov

Chemical Ionization (CI): CI is another soft ionization technique that produces less fragmentation than EI. libretexts.org It involves ion-molecule reactions between the analyte and a reagent gas (like methane (B114726) or ammonia). pharmafocuseurope.comlibretexts.org This method typically yields a strong [M+H]⁺ ion, which is useful for confirming the molecular weight of the compound. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. purdue.edu The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent feature would be a strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. libretexts.orgadichemistry.com Its broadness is a result of intermolecular hydrogen bonding. adichemistry.com A strong C-O stretching vibration would appear in the 1260-1050 cm⁻¹ range. adichemistry.com Additionally, the presence of the phenyl group would be confirmed by aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1500 cm⁻¹ region. Aliphatic C-H stretching from the cyclohexyl and ethyl groups would be observed just below 3000 cm⁻¹. libretexts.org

Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 (broad, strong) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2990 - 2850 | C-H stretch | Aliphatic (Cyclohexyl, Ethyl) |

| 1600 - 1500 | C=C stretch | Aromatic Ring |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. libretexts.org The primary chromophore (light-absorbing part) in this compound is the phenyl group. Benzene and its derivatives typically show a series of absorption bands in the UV region. For this compound dissolved in a suitable solvent like ethanol (B145695), characteristic absorptions are expected around 254-265 nm. nist.govresearchgate.net While not highly specific, UV-Vis spectroscopy is a valuable tool for quantitative analysis using the Beer-Lambert Law and for monitoring analyses by liquid chromatography that use a UV detector. libretexts.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

Gas Chromatography (GC) and GC-MS for Volatile Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. mdpi.com this compound is sufficiently volatile for GC analysis. When coupled with a mass spectrometer (GC-MS), this method provides both separation and identification of the compound and any impurities.

A critical consideration for the GC analysis of arylcyclohexylamines and related alcohols is their potential for thermal degradation in the hot GC injector. nih.gov For this compound, there is a significant possibility of thermal elimination of a water molecule, leading to the in-situ formation of 1-phenylcyclohexene. researchgate.net This degradation must be accounted for during method development and data interpretation, for instance by using a lower injection port temperature or through derivatization of the alcohol group. Purity is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

Table: Typical GC-MS Parameters for Analysis

| Parameter | Setting |

|---|---|

| Column | 5% phenyl/95% methyl silicone (or similar) |

| Carrier Gas | Helium |

| Injector Temperature | 230-250 °C (optimization may be needed to minimize degradation) |

| Detector | Mass Spectrometer (or Flame Ionization Detector - FID) |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for separating, identifying, and quantifying components within a mixture. openaccessjournals.com Its high resolution and sensitivity make it ideal for assessing the purity of synthesized this compound and performing quantitative analysis. The versatility of HPLC allows for the development of methods tailored to the specific properties of the analyte. openaccessjournals.comnih.gov

Reverse-Phase and Normal-Phase HPLC Method Development

The development of a robust HPLC method requires careful selection of both the stationary phase and the mobile phase to achieve optimal separation. The choice between reverse-phase and normal-phase chromatography depends primarily on the polarity of the analyte. sepscience.com

Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a non-polar stationary phase (such as C18-bonded silica) and a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). sepscience.commoravek.com In RP-HPLC, non-polar compounds are retained longer on the column. Given the structure of this compound, which contains a non-polar phenylcyclohexyl group and a polar hydroxyl group, RP-HPLC is a suitable method for its analysis. Method development would involve optimizing the mobile phase composition to achieve a desirable retention time and peak shape.

Normal-Phase HPLC (NP-HPLC) employs a polar stationary phase (e.g., bare silica) and a non-polar mobile phase (such as hexane (B92381) or heptane, often with a polar modifier). sepscience.commoravek.com This technique is particularly useful for separating isomers and for analytes that are not readily soluble in the aqueous mobile phases used in RP-HPLC. sepscience.commoravek.com For this compound, NP-HPLC could offer alternative selectivity, which is especially valuable for resolving it from structurally similar impurities.

A comparative table of hypothetical starting conditions for method development is presented below.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Reverse-Phase (RP-HPLC) Method | Normal-Phase (NP-HPLC) Method |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Silica, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: n-HexaneB: Isopropanol |

| Gradient | 60% B to 95% B over 15 minutes | 95% A / 5% B (Isocratic) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Column Temp. | 30 °C | 30 °C |

| Detection | UV at 220 nm | UV at 220 nm |

| Injection Vol. | 10 µL | 10 µL |

Chiral HPLC for Enantiomeric Purity Determination

The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This means the compound can exist as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, determining the enantiomeric purity is critical in many applications. americanpharmaceuticalreview.comchromatographyonline.com

Chiral HPLC is the gold standard for separating and quantifying enantiomers. americanpharmaceuticalreview.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. americanpharmaceuticalreview.comscirp.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. scirp.org Method development focuses on selecting the appropriate CSP and mobile phase (often a mixture of alkanes and alcohols) to achieve baseline separation of the enantiomers. asianpubs.org

Table 2: Hypothetical Chiral HPLC Method for Enantiomeric Separation

| Parameter | Method Details |

| Column | Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 220 nm |

| Injection Vol. | 5 µL |

| Expected Outcome | Baseline resolution (>1.5) between the (R)- and (S)-enantiomers. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines advantages of both gas and liquid chromatography. researchgate.net It typically uses carbon dioxide in its supercritical state as the primary mobile phase, often with a small amount of a polar organic solvent (modifier) like methanol or ethanol. chromatographyonline.comwikipedia.org The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.com

SFC is particularly well-suited for the analysis and purification of chiral compounds. chromatographyonline.comwikipedia.org For this compound, SFC could provide a rapid and efficient method for both purity analysis and the separation of its enantiomers, often with improved resolution over chiral HPLC. molnar-institute.com The use of CO2 as the mobile phase also makes it a "greener" alternative to the organic solvents used in normal-phase HPLC. molnar-institute.com

Table 3: Illustrative SFC Method for Chiral Analysis of this compound

| Parameter | Method Details |

| Column | Chiral Stationary Phase (e.g., Amylose-based) |

| Mobile Phase | A: Supercritical CO₂B: Methanol with 0.1% Diethylamine |

| Gradient | 5% B to 40% B over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temp. | 35 °C |

| Detection | UV-Vis Diode Array Detector (DAD) |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While chiral chromatography can separate enantiomers, it does not inherently identify which peak corresponds to the R-enantiomer and which to the S-enantiomer. X-ray Crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal of one enantiomer can be grown. cam.ac.uksoton.ac.uk

The technique involves directing X-rays at a crystal and analyzing the resulting diffraction pattern. This pattern provides information about the electron density and, consequently, the precise three-dimensional arrangement of atoms in the crystal lattice. cam.ac.uk Through analysis of anomalous scattering effects, the absolute configuration (the R/S designation) of the chiral center can be unambiguously determined. mit.edu This method was successfully used to determine the absolute configuration of related compounds like trans-(−)-1-(1-phenyl-2-methylcyclohexyl)piperidine. scribd.com Furthermore, the data reveals detailed conformational information, such as the orientation of the phenyl and hydroxyl groups relative to the cyclohexyl ring.

Table 4: Representative X-ray Crystallographic Data for a Chiral Organic Compound

| Parameter | Example Data |

| Chemical Formula | C₁₄H₂₀O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 6.1 Å, b = 12.3 Å, c = 8.4 Åα = 90°, β = 105°, γ = 90° |

| Volume | 608 ų |

| Z (Molecules/unit cell) | 2 |

| Calculated Density | 1.110 g/cm³ |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Final R-factor | R1 = 0.045 |

| Absolute Configuration | Confirmed (e.g., via Flack parameter) |

Stereochemical Aspects of 1 1 Phenylcyclohexyl Ethanol Research

Enantiomeric and Diastereomeric Considerations

The structure of 1-(1-Phenylcyclohexyl)ethanol contains two stereogenic centers: the C1 carbon of the cyclohexyl ring, to which both the phenyl group and the ethanol (B145695) substituent are attached, and the carbon atom of the ethanol side-chain that bears the hydroxyl group.

The presence of two distinct chiral centers means that the compound can exist as a total of four stereoisomers. These isomers are grouped into pairs of enantiomers and diastereomers. masterorganicchemistry.com

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For a molecule with two chiral centers, such as this compound, the enantiomeric pairs would be (1R, 1'R) and (1S, 1'S), as well as (1R, 1'S) and (1S, 1'R).

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com This relationship exists between any two stereoisomers of this compound that are not enantiomers. For example, the (1R, 1'R) isomer is a diastereomer of the (1R, 1'S) and (1S, 1'R) isomers. Stereoisomers that differ in configuration at only one of multiple chiral centers are a specific type of diastereomer known as epimers. cam.ac.uk

The different three-dimensional arrangements of atoms in these enantiomers and diastereomers result in distinct physical properties and can lead to significant differences in biological activity, a principle of critical importance in pharmacology. csfarmacie.cz Research on structurally related hydroxylated phencyclidine (PCP) derivatives has also highlighted the importance of isolating and studying individual stereoisomers to understand their pharmacological profiles. nih.gov

Chiral Resolution Strategies

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. For this compound, several established strategies can be employed.

Classical Resolution via Diastereomeric Salt Formation This traditional method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric derivatives, typically salts. tcichemicals.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. For resolving chiral alcohols, chiral acids are commonly used. Following separation, the chiral auxiliary is removed to yield the purified enantiomers. A similar approach has been successfully used for resolving related compounds, such as 1-(1-phenyl-2-methylcyclohexyl)piperidine, using agents like d- and l-10-camphorsulfonic acid. scribd.com

Enzymatic Kinetic Resolution Kinetic resolution utilizes enzymes, often lipases, that exhibit high stereoselectivity, reacting with one enantiomer at a much faster rate than the other. rsc.org In the case of a racemic alcohol, a common approach is enzyme-catalyzed transesterification using an acyl donor like vinyl acetate. nih.govresearchgate.net This results in a mixture of one enantiomer in its esterified form and the other, unreacted enantiomer as the alcohol. These two compounds can then be separated using standard chromatographic techniques. This method is widely applied for producing enantiopure alcohols. rsc.orgmdpi.com

Chromatographic Separation High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. csfarmacie.cz The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. csfarmacie.cz The differing stability of these complexes leads to different retention times.

| Method | Principle | Examples of Reagents/Conditions |

|---|---|---|

| Classical Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. | Chiral acids (e.g., tartaric acid derivatives, camphorsulfonic acid). Separation by fractional crystallization. scribd.com |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer. | Lipases (e.g., Novozym 435) with an acyl donor (e.g., vinyl acetate) in an organic solvent. nih.gov |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) with mobile phases like hexane (B92381)/isopropanol. csfarmacie.cz |

Enantiomeric Excess Determination Methodologies

Once a chiral resolution has been performed, it is essential to determine the enantiomeric purity of the product. Enantiomeric excess (ee) is a measure of this purity and is calculated as the absolute difference between the mole fractions of the two enantiomers. chemistrysteps.com

Chiral High-Performance Liquid Chromatography (HPLC) This is the most direct and common method for determining the ee of a sample. uma.es Using a chiral column that can resolve the enantiomers, the sample is analyzed, and two separate peaks are obtained. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess can be calculated directly from the relative peak areas. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy can be used to determine ee by converting the enantiomeric mixture into a pair of diastereomers, which are distinguishable by NMR. This is achieved by reacting the alcohol with a chiral derivatizing agent (CDA).

Chiral Derivatizing Agents (CDAs): Reagents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) can be used. tcichemicals.com The resulting diastereomeric esters will exhibit separate, quantifiable signals in the ¹H or ¹⁹F NMR spectrum. The integration of these distinct signals provides the ratio of the diastereomers, which directly reflects the enantiomeric ratio of the original alcohol. tcichemicals.comnih.gov

Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent can be added to the NMR sample. The CSA forms transient, weak diastereomeric complexes with the enantiomers, which can lead to observable chemical shift differences in the NMR spectrum without the need for covalent modification.

Chiroptical Methods Techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. nih.gov Since enantiomers have opposite CD signals, the magnitude of the signal of a non-racemic mixture is proportional to its enantiomeric excess. This method requires calibration with a standard of known enantiomeric purity. uma.es

| Methodology | Principle | Instrumentation/Key Reagents |

|---|---|---|

| Chiral HPLC | Separation of enantiomers on a chiral column and quantification by peak area integration. nih.govuma.es | HPLC system with a chiral column (e.g., polysaccharide-based) and a UV or other suitable detector. |

| NMR Spectroscopy | Conversion of enantiomers to diastereomers with a chiral derivatizing agent, leading to distinct NMR signals that can be integrated. tcichemicals.comnih.gov | NMR Spectrometer, Chiral Derivatizing Agents (e.g., Mosher's acid, MαNP acid). |

| Circular Dichroism (CD) | Measurement of the differential absorption of circularly polarized light by the chiral molecule. Signal intensity is proportional to ee. nih.gov | CD Spectropolarimeter. |

Computational Chemistry and Molecular Modeling Studies of 1 1 Phenylcyclohexyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the reactivity of molecules like 1-(1-phenylcyclohexyl)ethanol. For analogous compounds like phencyclidine (PCP), DFT calculations, often using the B3LYP functional with a basis set such as 6-31G*, are employed to predict reaction pathways and transition states. These calculations can help in understanding how modifications to the structure, such as the introduction of a hydroxyl group in this compound, might influence its electronic properties and, consequently, its chemical behavior.

DFT-based quantitative structure-activity relationship (QSAR) studies on PCP analogues have utilized quantum descriptors like the sum of degrees, diameter, pKa, dipole moment, density, and electrophilicity index to build models that correlate molecular structure with biological activity. researchgate.net For a series of 38 PCP derivatives, a multiple linear regression (MLR) model yielded a correlation coefficient (R) of 0.825, demonstrating the utility of DFT-derived descriptors in predicting activity. researchgate.net Such an approach could be theoretically applied to a series of this compound derivatives to predict their properties.

Table 1: DFT-Derived Quantum Descriptors for QSAR Models of PCP Analogues researchgate.net

| Descriptor | Contribution to Model |

| Sum of Degrees (SD) | Topological descriptor related to molecular size. |

| Diameter (D) | Topological descriptor indicating molecular linearity. |

| pKa | Electronic descriptor related to ionization. |

| Dipole Moment (µ) | Electronic descriptor indicating molecular polarity. |

| Density (De) | Physical descriptor related to molecular packing. |

| Electrophilicity Index (Ei) | Electronic descriptor indicating susceptibility to nucleophilic attack. |

Conformational Analysis of the Cyclohexyl and Phenyl Moieties

The three-dimensional shape of a molecule is critical to its function. Conformational analysis of this compound would involve studying the various spatial arrangements of its cyclohexyl and phenyl rings. The phenyl ring in related structures is known to prefer an equatorial position to minimize steric hindrance. semanticscholar.orgmdpi.com DFT calculations can be used to determine the relative energies of different conformers. For a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations showed that the conformation with the phenyl group in the equatorial position was the most stable. semanticscholar.orgmdpi.com Similar computational studies on phencyclidine have explored the conformational preferences of the piperidine (B6355638) and phenyl rings. acs.org These studies provide a framework for how the conformational landscape of this compound could be investigated, focusing on the orientation of the phenyl and hydroxyl groups relative to the cyclohexane (B81311) chair.

Molecular Dynamics Simulations for Conformational Landscapes

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing newly synthesized compounds. For instance, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict NMR shielding tensors. semanticscholar.orgmdpi.com These predicted values can then be compared with experimental NMR data to confirm the structure of a molecule. While specific in silico spectroscopic predictions for this compound are not published, the methodology has been successfully applied to related structures. semanticscholar.orgmdpi.com

Furthermore, deep learning models are increasingly being used to predict mass spectrometry (MS/MS) spectra from chemical structures alone. acs.orgacs.org A deep learning method called NPS-MS has been shown to accurately predict the MS/MS spectra of novel psychoactive substances, including derivatives of phencyclidine. acs.org This approach could be applied to this compound to generate a predicted spectrum, aiding in its identification in analytical samples.

Table 2: In Silico Tools for Spectroscopic and Property Prediction

| Technique | Predicted Parameter | Application |

| DFT with GIAO | NMR Chemical Shifts | Structural elucidation |

| Deep Learning (e.g., NPS-MS) | MS/MS Fragmentation Patterns | Identification of unknown compounds |

| pkCSM, PreADMET | ADMET Properties (e.g., LD50, mutagenicity) | Toxicity and pharmacokinetic prediction |

Machine Learning Applications in Derivative Design

Machine learning (ML) is a powerful tool in modern drug discovery and design, enabling the prediction of properties and the generation of novel molecular structures. ML models can be trained on datasets of existing compounds to predict the properties of new derivatives. researchgate.net For phencyclidine-like compounds, ML methods such as support vector machines and partial least-squares have been used to predict binding affinities based on features extracted from the molecular electrostatic potential (MEP) surfaces. researchgate.net

Generative deep learning models have also been applied to design new N-methyl-D-aspartate (NMDA) receptor antagonists, the class of compounds to which PCP belongs. osti.govresearchgate.net These models can explore vast chemical spaces to propose novel structures with desired properties. While these studies have focused on designing new antagonists, similar methodologies could be adapted to design derivatives of this compound with specific characteristics, for example, by optimizing for certain electronic or steric properties predicted by quantum chemical calculations.

Chemical Reactivity and Derivatization of 1 1 Phenylcyclohexyl Ethanol

Reduction Reactions

The alcohol moiety in 1-(1-phenylcyclohexyl)ethanol is already in a reduced state and is not susceptible to further reduction under typical catalytic hydrogenation or metal hydride reduction conditions. However, the phenyl ring can be reduced under specific and more forceful conditions.

Catalytic hydrogenation of the phenyl group to a cyclohexyl group would require high pressures and temperatures, along with a suitable catalyst such as rhodium on carbon or ruthenium. This reaction would yield 1-(1,1'-bicyclohexyl)-1-ethanol.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a poor leaving group. ksu.edu.sa To facilitate nucleophilic substitution, it must first be protonated by a strong acid to form a good leaving group, water. edubull.com This leads to the formation of a stable tertiary carbocation, 1-phenylcyclohexyl cation. This carbocation is stabilized by both the inductive effect of the cyclohexyl group and the resonance effect of the phenyl group.

The reaction then proceeds via an Sₙ1 mechanism, where a nucleophile can attack the planar carbocation from either side. edubull.comucsd.edu If the nucleophile is a halide ion (e.g., from HBr or HCl), the product will be a 1-halo-1-phenylcyclohexane. edubull.com When the solvent acts as the nucleophile, the process is termed solvolysis. ksu.edu.sa For example, if the reaction is carried out in an alcohol solvent, an ether will be formed.

It is important to note that due to the stability of the tertiary carbocation, elimination reactions (E1) can compete with substitution reactions, especially at higher temperatures. libretexts.org

Dehydration Reactions to Alkene Derivatives

The acid-catalyzed dehydration of this compound proceeds readily due to the formation of the stable tertiary carbocation intermediate. tsfx.edu.au This reaction is a classic example of an E1 elimination. Upon protonation of the hydroxyl group and subsequent loss of water, the 1-phenylcyclohexyl cation is formed. tsfx.edu.au

A proton is then abstracted from an adjacent carbon atom to form a double bond. In the case of this compound, there are two possibilities for proton abstraction, leading to two potential alkene products:

1-Phenylcyclohex-1-ene : This is typically the major product, as it results in a conjugated system where the double bond is in conjugation with the phenyl ring, providing extra stability.

1-Cyclohexyl-1-phenylethene : This is generally the minor product.

The reaction is typically carried out by heating the alcohol with a strong acid catalyst such as sulfuric acid or phosphoric acid. chemguide.co.uklibretexts.org The use of aluminum oxide at high temperatures can also effect dehydration. chemguide.co.uklibretexts.org

Table 2: Products of Dehydration of this compound

| Product Name | Structure | Stability |

| 1-Phenylcyclohex-1-ene | C₁₂H₁₄ | More stable (conjugated system) |

| 1-Cyclohexyl-1-phenylethene | C₁₂H₁₄ | Less stable |

Formation of Ethers and Esters

Ethers:

Ethers can be synthesized from this compound through several methods. One common method is the Williamson ether synthesis. libretexts.org This involves first converting the alcohol to its corresponding alkoxide using a strong base like sodium hydride (NaH). libretexts.org The resulting alkoxide can then react with a primary alkyl halide in an Sₙ2 reaction to form the ether. libretexts.org Due to the sterically hindered nature of the tertiary alkoxide, this reaction is most efficient with unhindered primary alkyl halides.

Alternatively, acid-catalyzed etherification can occur, particularly if the alcohol is reacted with another alcohol in the presence of an acid catalyst. organic-chemistry.org This proceeds via an Sₙ1 mechanism involving the formation of the tertiary carbocation, which is then attacked by the other alcohol molecule. edubull.com

Esters:

Esterification of this compound can be achieved through reaction with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. byjus.commdpi.com This is a reversible reaction, and to drive the equilibrium towards the ester product, water is typically removed as it is formed, or an excess of one of the reactants is used. byjus.com The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Alternatively, for a more irreversible reaction, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Reactions Involving the Phenyl and Cyclohexyl Rings

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions. The hydroxyl group (or more accurately, the 1-hydroxycyclohexyl substituent) is an ortho-, para-directing and activating group. libretexts.org Therefore, electrophiles will preferentially add to the ortho and para positions of the phenyl ring. Examples of such reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The activating nature of the substituent facilitates these reactions. libretexts.org

Hydroxylation of the phenyl ring can also occur, leading to phenolic derivatives. nih.gov For example, metabolic studies of related compounds have shown that aromatic hydroxylation can occur. nih.gov

The cyclohexyl ring is generally less reactive than the phenyl ring. However, it can undergo free-radical halogenation at the various methylene (B1212753) positions. Additionally, as seen in metabolic studies of similar compounds, hydroxylation of the cyclohexyl ring at different positions can occur, leading to various hydroxylated derivatives. nih.gov

Biotransformation and Enzymatic Interactions in in Vitro Systems

In Vitro Metabolic Pathway Elucidation

The elucidation of the metabolic pathways of 1-(1-Phenylcyclohexyl)ethanol in vitro is projected through studies involving hepatic microsomal and cytosolic incubations. These experimental systems are instrumental in identifying the sequence of biochemical reactions that modify the parent compound.

Incubation of a chemical compound with human liver microsomes (HLM) and cytosol allows for the investigation of Phase I and Phase II metabolic reactions, respectively. escholarship.org For this compound, it is anticipated that hepatic microsomal incubations would facilitate oxidative metabolic reactions, while cytosolic incubations would primarily reveal conjugation pathways. The use of pooled human liver microsomes (pHLM) helps to account for inter-individual variability in enzyme expression and activity. researchgate.net

Phase I metabolism generally involves the introduction or exposure of functional groups. For this compound, two primary Phase I metabolic routes are anticipated: hydroxylation of the cyclohexyl ring and oxidation of the ethanol (B145695) moiety's alcohol group.

Based on studies of related phencyclidine (PCP) analogues, hydroxylation is a common metabolic pathway for the cyclohexyl ring. researchgate.net This can occur at various positions, leading to a variety of hydroxylated metabolites. Furthermore, the primary alcohol group of the ethanol side chain is susceptible to oxidation. This process would likely proceed via an aldehyde intermediate to form a carboxylic acid derivative. This is a well-established metabolic pathway for primary alcohols. nih.govwikipedia.org

Table 1: Predicted Phase I Metabolites of this compound

| Metabolite Name | Metabolic Reaction |

| 1-(1-Phenyl-x-hydroxycyclohexyl)ethanol | Hydroxylation |

| 1-(1-Phenylcyclohexyl)acetaldehyde | Oxidation of Alcohol |

| 1-(1-Phenylcyclohexyl)acetic acid | Oxidation of Aldehyde |

Note: 'x' denotes various possible positions on the cyclohexyl ring.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. slideshare.net Glucuronidation is a major Phase II pathway that occurs primarily in the liver. wikipedia.org The hydroxyl groups introduced during Phase I metabolism, as well as the primary alcohol of the parent compound, are potential sites for glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). hyphadiscovery.com Sulfation, another conjugation reaction, might also occur, though glucuronidation is often the more predominant pathway for alcohols.

Table 2: Predicted Phase II Metabolites of this compound

| Metabolite Name | Precursor | Conjugation Reaction |

| This compound glucuronide | This compound | Glucuronidation |

| 1-(1-Phenyl-x-hydroxycyclohexyl)ethanol glucuronide | 1-(1-Phenyl-x-hydroxycyclohexyl)ethanol | Glucuronidation |

Identification of Phase I Metabolites (e.g., Hydroxylation, Oxidation of Alcohol)

Cytochrome P450-Mediated Metabolism Studies

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the endoplasmic reticulum of hepatocytes, is central to the Phase I metabolism of a vast array of xenobiotics. longdom.org Studies on PCP analogues have identified several CYP isoenzymes responsible for their metabolism. Specifically, CYP2B6, CYP2C19, CYP2D6, and CYP3A4 have been shown to catalyze the hydroxylation and dealkylation of these compounds. researchgate.netnih.gov It is therefore highly probable that these same enzymes are involved in the oxidative metabolism of this compound. The microsomal ethanol-oxidizing system (MEOS), which includes CYP2E1, is also known to metabolize ethanol, suggesting a potential role for this enzyme in the oxidation of the ethanol side chain. nih.govnih.gov

Table 3: Cytochrome P450 Isozymes Likely Involved in the Metabolism of this compound

| CYP Isozyme | Predicted Metabolic Reaction |

| CYP2B6 | Cyclohexyl hydroxylation |

| CYP2C19 | Cyclohexyl hydroxylation |

| CYP2D6 | Cyclohexyl hydroxylation |

| CYP3A4 | Cyclohexyl hydroxylation |

| CYP2E1 | Oxidation of the ethanol moiety |

Enzyme Kinetics of Relevant Biotransformation Enzymes

Understanding the enzyme kinetics of the biotransformation of this compound is essential for predicting its metabolic rate and potential for drug-drug interactions. Key kinetic parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), would need to be determined for each involved CYP isozyme. nih.gov A low Km value indicates a high affinity of the enzyme for the substrate. nih.gov The intrinsic clearance (Vmax/Km) is a measure of the enzyme's catalytic efficiency. Determining these parameters would involve incubating the compound at various concentrations with specific recombinant human CYP enzymes or human liver microsomes and measuring the rate of metabolite formation.

In Vitro Enzyme Inhibition Studies

In vitro enzyme inhibition studies are critical for assessing the potential of a compound to act as a perpetrator in drug-drug interactions. bioivt.commdpi.com These studies would investigate whether this compound or its metabolites can inhibit the activity of major CYP isozymes. sci-hub.se This is typically done by co-incubating the compound with known probe substrates for specific CYP enzymes and measuring the formation of the probe's metabolite. A decrease in metabolite formation would indicate inhibition. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies, representing the concentration of the inhibitor that causes a 50% reduction in enzyme activity. mdpi.com

Competitive and Non-Competitive Inhibition Mechanisms

Enzyme inhibition is a key interaction that can occur during biotransformation, where a compound reduces the rate of an enzyme-catalyzed reaction. open-systems-pharmacology.org Inhibition can be broadly categorized as reversible or irreversible. Reversible inhibition, where the inhibitor can dissociate from the enzyme, is further classified into competitive, non-competitive, uncompetitive, and mixed inhibition. ditki.comdrugbank.com

Competitive Inhibition

In competitive inhibition, an inhibitor molecule that structurally resembles the enzyme's natural substrate competes for binding at the active site. libretexts.org This binding is mutually exclusive, meaning the enzyme can bind either the substrate or the inhibitor, but not both simultaneously. libretexts.org The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. libretexts.org Kinetically, competitive inhibition increases the apparent Michaelis constant (K(m)), which is the substrate concentration at which the reaction rate is half of the maximum velocity (V({max})), while the V(_{max}) remains unchanged. medschoolcoach.com

While no specific studies demonstrating competitive inhibition by this compound are available, one could hypothesize a scenario where PCE or its metabolites compete with the substrate of a specific cytochrome P450 (CYP) isoenzyme. For instance, if PCE shares structural similarities with a known substrate of CYP2D6, it might act as a competitive inhibitor for that enzyme's activity.

Illustrative Data Table for Competitive Inhibition

The following table illustrates hypothetical kinetic data for an enzyme in the absence and presence of a competitive inhibitor.

| Substrate Conc. (µM) | Velocity (nmol/min) (No Inhibitor) | Velocity (nmol/min) (With Competitive Inhibitor) |

| 1 | 0.25 | 0.14 |

| 2 | 0.40 | 0.25 |

| 5 | 0.63 | 0.45 |

| 10 | 0.77 | 0.63 |

| 20 | 0.89 | 0.78 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Non-Competitive Inhibition

Non-competitive inhibition occurs when an inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. savemyexams.com This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. statpearls.com Consequently, a non-competitive inhibitor decreases the V(_{max}) but does not change the K(_m) of the enzyme for its substrate. nih.gov Unlike competitive inhibition, the effects of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration. drugbank.com

For a compound like this compound, it is plausible that it or its metabolites could bind to an allosteric site on a metabolizing enzyme, leading to non-competitive inhibition. For example, studies have shown that ethanol can act as a non-competitive inhibitor for certain enzymes. escholarship.org

Illustrative Data Table for Non-Competitive Inhibition

The following table illustrates hypothetical kinetic data for an enzyme in the absence and presence of a non-competitive inhibitor.

| Substrate Conc. (µM) | Velocity (nmol/min) (No Inhibitor) | Velocity (nmol/min) (With Non-Competitive Inhibitor) |

| 1 | 0.25 | 0.13 |

| 2 | 0.40 | 0.20 |

| 5 | 0.63 | 0.31 |

| 10 | 0.77 | 0.38 |

| 20 | 0.89 | 0.45 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Irreversible and Mechanism-Based Inhibition

Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to a permanent loss of enzyme activity. libretexts.org The enzyme cannot regain function until new enzyme molecules are synthesized. ditki.com

Mechanism-Based Inhibition

A specific type of irreversible inhibition is mechanism-based inhibition, also known as suicide inhibition. savemyexams.comfiveable.me In this process, the enzyme itself converts a benign substrate-like inhibitor into a highly reactive molecule within the active site. savemyexams.comfiveable.me This reactive intermediate then covalently binds to a crucial residue in the active site, leading to the enzyme's inactivation. fiveable.me This type of inhibition is time-dependent and requires catalytic turnover. taylorfrancis.com

Given that this compound is a substrate for biotransformation, there is a theoretical potential for one of its metabolites to be a reactive species capable of mechanism-based inhibition of the metabolizing enzyme, such as a cytochrome P450 isoenzyme. For example, some drugs are known to be mechanism-based inhibitors of CYP enzymes. researchgate.net

Illustrative Research Findings for Mechanism-Based Inhibition

| Parameter | Description | Illustrative Value |

| k({inact}) | The maximal rate of enzyme inactivation. | 0.05 min |

| K(_{I}) | The concentration of the inhibitor that gives half-maximal rate of inactivation. | 2 µM |

| Partition Ratio | The number of moles of product released per mole of enzyme inactivated. | 50 |

This table presents hypothetical parameters characteristic of a mechanism-based inhibitor and is for illustrative purposes only. No such data has been published for this compound.

1 1 Phenylcyclohexyl Ethanol As a Synthetic Intermediate and Precursor Chemistry

Utility in the Synthesis of Arylcyclohexyl Derivatives

1-(1-Phenylcyclohexyl)ethanol serves as a crucial starting point for the synthesis of numerous arylcyclohexyl derivatives, most notably those belonging to the arylcyclohexylamine class. A common synthetic strategy involves the dehydration of this compound to yield 1-phenylcyclohexene. This dehydration can be achieved using acid catalysts such as sulfuric acid or phosphoric(V) acid, or by passing the alcohol vapor over heated aluminum oxide. chemguide.co.uk

Once 1-phenylcyclohexene is formed, it can undergo various addition reactions to introduce an amine functionality. For instance, the reaction of 1-phenylcyclohexene with a halogen followed by reaction with an amine, or direct amination methods, can lead to the formation of N-substituted arylcyclohexylamines. One of the most well-known compounds synthesized through routes involving such intermediates is Phencyclidine (PCP), or 1-(1-phenylcyclohexyl)piperidine. mdma.chwikipedia.org The classical synthesis of PCP often starts from cyclohexanone, which is reacted with piperidine (B6355638) to form an enamine, followed by the addition of a phenyl Grignard reagent. mdma.ch However, pathways utilizing 1-phenylcyclohexene as an intermediate are also established.

The versatility of this compound as a precursor extends to the synthesis of a wide array of arylcyclohexylamine analogs by varying the amine component. For example, using pyrrolidine (B122466) instead of piperidine leads to the formation of 1-(1-phenylcyclohexyl)pyrrolidine (PCPy or rolicyclidine). erowid.org Similarly, employing morpholine (B109124) results in 4-(1-phenylcyclohexyl)morpholine (PCMo). researchgate.net

Precursor Chemistry for Analog Development

The chemical structure of this compound is a foundational template for the development of a multitude of analogs. nih.govresearchgate.net Medicinal chemists and researchers have systematically modified this basic structure to explore new chemical entities with potentially different pharmacological profiles. These modifications can be broadly categorized into three areas: alteration of the aromatic ring, substitution on the cyclohexyl ring, and variation of the amine moiety (after conversion of the alcohol). erowid.org

For instance, methoxy (B1213986) substituents have been introduced onto the phenyl ring to create analogs like 3-MeO-PCP and 4-MeO-PCP. researchgate.netnih.gov The development of these analogs is often driven by the desire to understand the structure-activity relationships and to modulate the pharmacological effects of the parent compound. The synthesis of these analogs often follows similar synthetic routes, where the appropriately substituted Grignard reagents are used in the initial steps to introduce the modified phenyl group. researchgate.net

Furthermore, the cyclohexyl ring itself can be modified. The introduction of substituents on the cyclohexyl ring can influence the conformational preferences of the molecule, which in turn can affect its interaction with biological targets. The development of such analogs is crucial for probing the binding pockets of receptors and for designing compounds with improved selectivity and potency.

The amine group offers another point of diversification. A wide range of primary and secondary amines, as well as various cyclic amines, have been used to replace the piperidine ring of PCP, leading to a large family of related compounds. wikipedia.orgerowid.org This highlights the role of the precursor's core structure in facilitating the generation of a library of compounds for pharmacological screening.

Structure-Activity Relationship Studies through Chemical Modifications

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. ljmu.ac.uk The arylcyclohexylamine scaffold, readily accessible from precursors like this compound, has been extensively studied to elucidate these relationships. erowid.orgnih.gov

Modifications of the Aromatic Ring: The nature and position of substituents on the phenyl ring have a significant impact on activity.

Electron-donating vs. Electron-withdrawing groups: The introduction of electron-donating groups, such as an amino group (e.g., in 3-NH2-PCP), tends to retain or sometimes enhance PCP-like activity. nih.gov Conversely, strong electron-withdrawing groups like a nitro group (e.g., in 3-NO2-PCP) can lead to a loss of activity. nih.gov

Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic systems, such as a thienyl group to produce tenocyclidine (B1683004) (TCP), can increase potency. erowid.org This suggests that the electronic properties and the size of the aromatic moiety are critical for receptor interaction.

Modifications of the Cyclohexyl Ring: Alterations to the cyclohexyl ring are less common but can have profound effects. Hydroxylation of the cyclohexyl ring generally decreases the affinity for the PCP binding site. nih.gov

Modifications of the Amine Moiety: The nature of the amine substituent is a key determinant of potency and efficacy.

Alkyl Substituents: Replacing the piperidine ring with small, non-cyclic alkyl groups can result in active compounds. For example, N-ethyl-1-phenylcyclohexylamine (eticyclidine or PCE) is more potent than PCP. erowid.org

Cyclic Amine Analogs: Replacing the piperidine ring with a pyrrolidine ring (to give PCPy) generally results in a compound with similar or slightly reduced potency compared to PCP. erowid.org The use of a morpholine ring (in PCMo) also modulates the activity profile. researchgate.net

These SAR studies are crucial for the rational design of new compounds with desired pharmacological properties, whether for therapeutic applications or as research tools to probe the function of the N-methyl-D-aspartate (NMDA) receptor and other related targets. wikipedia.orgnih.gov

Interactive Data Table: Structure-Activity Relationships of Selected Arylcyclohexylamine Analogs

| Compound Name | Modification from PCP | Relative Potency/Activity Notes | Reference(s) |

| Phencyclidine (PCP) | Baseline compound | Potent NMDA receptor antagonist. | wikipedia.org |

| Tenocyclidine (TCP) | Phenyl ring replaced by a thienyl ring. | Reported to be more potent than PCP. | wikipedia.orgerowid.org |

| Eticyclidine (PCE) | Piperidine ring replaced by an ethylamino group. | More potent than PCP. | wikipedia.orgerowid.org |

| Rolicyclidine (PCPy) | Piperidine ring replaced by a pyrrolidine ring. | Potency is similar to or slightly less than PCP. | wikipedia.orgerowid.org |

| 3-HO-PCP | Hydroxyl group at the 3-position of the phenyl ring. | Higher affinity for the PCP binding site than PCP itself. | nih.gov |

| 4-MeO-PCP | Methoxy group at the 4-position of the phenyl ring. | An analog with altered pharmacological profile. | researchgate.netnih.gov |

| 3-MeO-PCP | Methoxy group at the 3-position of the phenyl ring. | An analog with altered pharmacological profile. | researchgate.netnih.gov |